molecular formula C7H11NO4 B039304 Methyl 2-(ethoxycarbonylamino)prop-2-enoate CAS No. 112501-19-6

Methyl 2-(ethoxycarbonylamino)prop-2-enoate

Cat. No. B039304
M. Wt: 173.17 g/mol
InChI Key: AFTBNAKABPPVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(ethoxycarbonylamino)prop-2-enoate, also known as ethyl N-(2-oxo-2-propen-1-yl) carbamate, is a chemical compound that is widely used in scientific research. It is a member of the carbamate family of compounds and is commonly used as a starting material for the synthesis of other compounds.

Mechanism Of Action

MMethyl 2-(ethoxycarbonylamino)prop-2-enoate 2-(ethoxycarbonylamino)prop-2-enoate is a carbamate compound that acts as a reversible inhibitor of enzymes that contain a nucleophilic serine residue in their active site. It forms a covalent bond with the serine residue, which blocks the active site and prevents the enzyme from functioning properly. This mechanism of action is similar to that of other carbamate compounds, such as the insecticide carbaryl.

Biochemical And Physiological Effects

MMethyl 2-(ethoxycarbonylamino)prop-2-enoate 2-(ethoxycarbonylamino)prop-2-enoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been shown to have antitumor activity and to induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

MMethyl 2-(ethoxycarbonylamino)prop-2-enoate 2-(ethoxycarbonylamino)prop-2-enoate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial suppliers. It is also stable under a range of conditions and can be stored for long periods of time. However, it does have some limitations. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on mMethyl 2-(ethoxycarbonylamino)prop-2-enoate 2-(ethoxycarbonylamino)prop-2-enoate. One area of interest is the development of new compounds that are based on its structure. These compounds could have improved activity or selectivity for specific enzymes or biological targets. Additionally, there is interest in the use of mMethyl 2-(ethoxycarbonylamino)prop-2-enoate 2-(ethoxycarbonylamino)prop-2-enoate as a tool for studying enzyme mechanisms and for developing new enzyme inhibitors. Finally, there is interest in the use of mMethyl 2-(ethoxycarbonylamino)prop-2-enoate 2-(ethoxycarbonylamino)prop-2-enoate in the development of new materials, such as polymers and coatings, that have unique properties.

Synthesis Methods

MMethyl 2-(ethoxycarbonylamino)prop-2-enoate 2-(ethoxycarbonylamino)prop-2-enoate is synthesized by reacting Methyl 2-(ethoxycarbonylamino)prop-2-enoate carbamate with acryloyl chloride in the presence of a base such as triMethyl 2-(ethoxycarbonylamino)prop-2-enoateamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product. The synthesis method is relatively simple and can be carried out on a large scale for industrial applications.

Scientific Research Applications

MMethyl 2-(ethoxycarbonylamino)prop-2-enoate 2-(ethoxycarbonylamino)prop-2-enoate is used in a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals. It is also used in the development of new materials, such as polymers and coatings. Additionally, it is used in the study of enzyme mechanisms and in the development of enzyme inhibitors.

properties

CAS RN

112501-19-6

Product Name

Methyl 2-(ethoxycarbonylamino)prop-2-enoate

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

methyl 2-(ethoxycarbonylamino)prop-2-enoate

InChI

InChI=1S/C7H11NO4/c1-4-12-7(10)8-5(2)6(9)11-3/h2,4H2,1,3H3,(H,8,10)

InChI Key

AFTBNAKABPPVRM-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=C)C(=O)OC

Canonical SMILES

CCOC(=O)NC(=C)C(=O)OC

synonyms

2-Propenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester

Origin of Product

United States

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